![molecular formula C17H20N4O2S2 B6046767 N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B6046767.png)
N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
“N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide” is a chemical compound that belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . It has a molecular weight of 445.606 .
Synthesis Analysis
The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
In the complexes of similar compounds, blue shifts were observed in the π–π* transition which could be as a result of removal of lone pair of electron on the electronegative atoms of the ligand upon coordination .Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
Benzothiazole derivatives have been used in QSAR modeling to establish correlations between physicochemical properties and biological activity using multivariable regression .
Synthesis and Biological Evaluation
Similar compounds have been synthesized and evaluated biologically, suggesting potential use in drug development and pharmacological studies .
Antimicrobial Activities
Benzothiazole derivatives have been designed, synthesized, and evaluated for their in vitro antimicrobial activities, indicating possible use in developing new antimicrobial agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit promising activity against bacterial strains such asStaphylococcus aureus .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit bactericidal activity, indicating their potential to kill bacteria .
Pharmacokinetics
A study has shown that similar compounds have a favourable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit promising activity againstStaphylococcus aureus, indicating their potential antibacterial effects .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c22-14(20-17-19-10-5-1-2-6-12(10)25-17)8-4-3-7-13-15-11(9-24-13)18-16(23)21-15/h1-2,5-6,11,13,15H,3-4,7-9H2,(H2,18,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKODBLWDKBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=NC4=CC=CC=C4S3)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
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